methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate
Overview
Description
Methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.14705815 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Biofilm Inhibition
Novel derivatives of benzofuran linked with piperazine, including similar structures to the query compound, have shown promising antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds also exhibited significant biofilm inhibition activities, surpassing those of the reference drug Ciprofloxacin in effectiveness. Furthermore, their ability to inhibit MRSA and VRE strains highlights their potential in addressing antibiotic resistance challenges (Mekky & Sanad, 2020).
Study of L-type Ca2+ Channels
Research on benzofuran analogues has contributed to understanding the modulation of L-type Ca2+ channels, crucial for various physiological processes. Certain enantiomers of these compounds have been identified as effective agonists or blockers of these channels, offering insights into their structural and functional aspects (Visentin et al., 1999).
Orexin Receptor Antagonism
Compounds structurally related to the query, acting as orexin receptor antagonists, are under development for treating insomnia. These antagonists show the potential for managing sleep disorders by modulating orexin-mediated pathways, with one such compound demonstrating extensive metabolism and indicating the benzofuran ring's crucial role in its bioactivity profile (Renzulli et al., 2011).
Sigma Receptor Ligands
Spiro compounds, including benzofuran and piperidine moieties, have been evaluated for their binding properties to sigma receptors, which are implicated in various neurological disorders. These studies provide a foundation for developing therapeutic agents targeting sigma receptors for the treatment of brain conditions (Maier & Wünsch, 2002).
Compulsive Food Consumption
In the context of binge eating, compounds with benzofuran and piperidine structures have been explored for their ability to modulate orexin receptors, indicating a significant role of OX1R mechanisms in compulsive food intake. This research suggests potential pharmacological interventions for eating disorders featuring compulsive components (Piccoli et al., 2012).
Properties
IUPAC Name |
methyl 1-(3,5-dimethyl-1-benzofuran-2-carbonyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-4-5-15-14(10-11)12(2)16(23-15)17(20)19-8-6-13(7-9-19)18(21)22-3/h4-5,10,13H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPBDXLDBWBRDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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